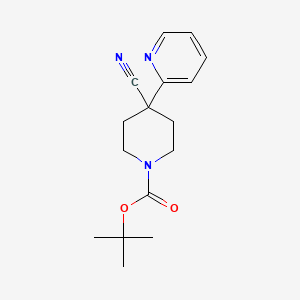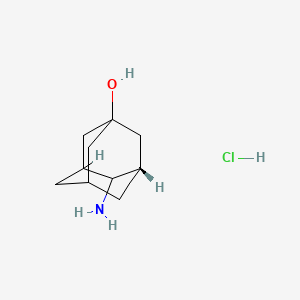
trans-4-Aminoadamantan-1-ol Hydrochloride
Vue d'ensemble
Description
Trans-4-aminoadamantan-1-ol hydrochloride is a chemical compound that belongs to the group of aminoadamantanes . It has a molecular weight of 203.71 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of trans-4-aminoadamantan-1-ol hydrochloride involves several steps . The process starts with 5-hydroxy-2-adamantantanone as raw material, which is oximated using hydroxylamine hydrochloride. This is followed by hydrogenation reduction using Raney nickel to obtain 4-amino-1-adamantanol. The final steps involve acidification, salt formation, and recrystallization with methanol to obtain the trans-4-amino-1-adamantanol hydrochloride .Molecular Structure Analysis
The molecular formula of trans-4-aminoadamantan-1-ol hydrochloride is C10H18ClNO . The structure is unique, with the amino group on the adamantane ring located in the trans position .Physical And Chemical Properties Analysis
Trans-4-aminoadamantan-1-ol hydrochloride is a solid at room temperature . It is white to almost white in color .Applications De Recherche Scientifique
Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride
- Scientific Field : Chemical Technology and Medicine
- Summary of Application : This compound is synthesized for use as a medical intermediate . It’s used in the design and screening of new drug molecules .
- Methods of Application : The synthesis involves using 5-hydroxy-2-adamantanone as a raw material, aqueous ammonia as a solvent, and obtaining 4-amino-1-hydroxy adamantane by palladium-carbon hydrogenation reduction. The 4-amino-1-hydroxy adamantane is then acidified into a salt to obtain trans-4-amino-1-hydroxy adamantane hydrochloride .
- Results or Outcomes : The method has high atom economy, meets the requirement of green chemistry, and is convenient to operate with high yield. It’s favorable for the development of mass production .
Potential Medical Applications
- Scientific Field : Medicine
- Summary of Application : Trans-4-Aminoadamantan-1-ol Hydrochloride has potential applications in the treatment of diseases such as hyperlipidemia, diabetes, obesity, arteriosclerosis, atherosclerosis, and hyperglycemia .
- Methods of Application : Currently, many pharmaceutical companies are applying trans-4-amino-1-hydroxyadamantane in the design and screening of new drug molecules .
- Results or Outcomes : Many of these medicines are in the second phase or phase iii clinical trial for the treatment of the aforementioned diseases .
Alternative Synthesis Method
- Scientific Field : Chemical Technology
- Summary of Application : This method provides an alternative way to synthesize trans-4-Aminoadamantan-1-ol Hydrochloride .
- Methods of Application : The process involves taking 5-hydroxy-2-adamantantanone as raw material, oximating by using hydroxylamine hydrochloride, carrying out hydrogenation reduction by using raney nickel for obtaining 4-amino-1-adamantanol, and carrying out three-step reaction of acidification, salt formation and then recrystallization with methanol for obtaining the trans-4-amino-1-adamantanol hydrochloride .
- Results or Outcomes : Compared with the process reported by the existing patent literature, this process has the advantages of simple operation, easy obtainment of raw materials, low cost, high yield and the like .
Alternative Synthesis Method
- Scientific Field : Chemical Technology
- Summary of Application : This method provides an alternative way to synthesize trans-4-Aminoadamantan-1-ol Hydrochloride .
- Methods of Application : The process involves taking 5-hydroxy-2-adamantantanone as raw material, oximating by using hydroxylamine hydrochloride, carrying out hydrogenation reduction by using raney nickel for obtaining 4-amino-1-adamantanol, and carrying out three-step reaction of acidification, salt formation and then recrystallization with methanol for obtaining the trans-4-amino-1-adamantanol hydrochloride .
- Results or Outcomes : Compared with the process reported by the existing patent literature, this process has the advantages of simple operation, easy obtainment of raw materials, low cost, high yield and the like .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Propriétés
IUPAC Name |
(3S)-4-aminoadamantan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8?,9?,10?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPNQFVPHYHHO-VSLJLWNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC3(CC1CC(C3)C2N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670480 | |
| Record name | (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminoadamantan-1-ol Hydrochloride | |
CAS RN |
62075-23-4 | |
| Record name | (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Amino-1-adamantanol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



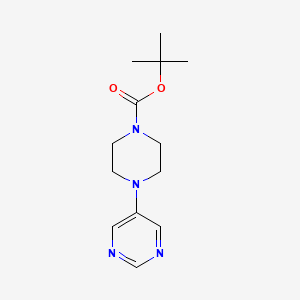
![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
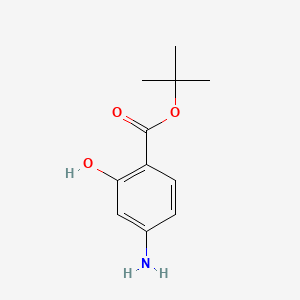
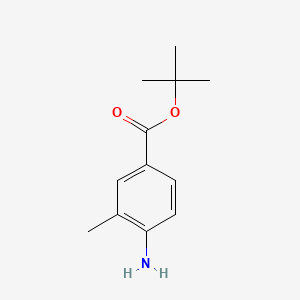
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
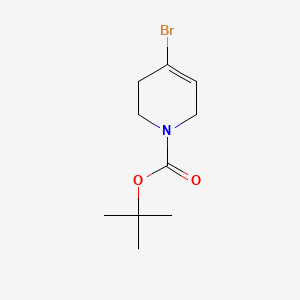
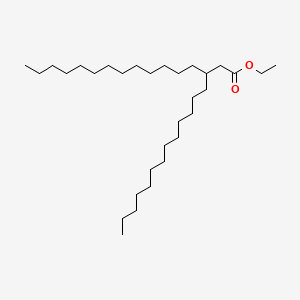
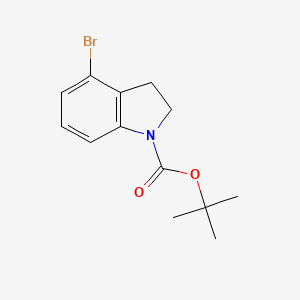
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)


